2-Cyano-n-ethylacetamide
Overview
Description
2-Cyano-n-ethylacetamide is an organic compound with the molecular formula C5H8N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a cyano group is attached to the carbon adjacent to the carbonyl group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
The synthesis of 2-Cyano-n-ethylacetamide can be achieved through various methods:
Chemical Reactions Analysis
2-Cyano-n-ethylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group allows for condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures when treated with appropriate reagents.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and hydrazonoyl chloride . The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Cyano-n-ethylacetamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biological Studies: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyano-n-ethylacetamide and its derivatives often involves interactions with biological macromolecules. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Cyano-n-ethylacetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-n-methylacetamide: Similar in structure but with a methyl group instead of an ethyl group.
2-Cyano-n-phenylacetamide: Contains a phenyl group, leading to different reactivity and applications.
2-Cyano-n-butylacetamide: Has a butyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyano-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXTXAOJGBDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296939 | |
Record name | 2-cyano-n-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-36-4 | |
Record name | 2-Cyano-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 112760 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15029-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-n-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyano-N-ethylacetamide in the synthesis of the tris(heteroaryl)bisazo dyes?
A1: this compound serves as a crucial starting material in a novel synthetic route for azo pyridone dyes. The researchers reacted this compound with ethyl-3-oxobutanoate and various 4-aryl-2-aminothiazoles to construct the central pyridone ring system found in these dyes []. This synthetic strategy highlights the utility of this compound as a building block for complex heterocyclic dye molecules.
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